1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a urea moiety, a chloro-fluoro-substituted phenyl ring, and a pyridazinyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Halogenation: The starting material, a phenyl ring, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.
Reduction and Amination: The nitro group is reduced to an amine, which is then reacted with 6-methylpyridazine to form the pyridazinyl-substituted intermediate.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Pharmacology: Investigated for its interactions with biological targets and potential therapeutic effects.
Materials Science: Explored for its use in the development of new materials with specific properties, such as polymers or coatings.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridazin-3-yl)amino)ethyl)urea: Lacks the methyl group on the pyridazinyl ring.
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyrimidin-3-yl)amino)ethyl)urea: Contains a pyrimidinyl group instead of a pyridazinyl group.
1-(3-Chloro-4-fluorophenyl)-3-(2-(pyridin-3-yl)amino)ethyl)urea: Contains a pyridinyl group instead of a pyridazinyl group.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is unique due to the presence of the 6-methylpyridazinyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O/c1-9-2-5-13(21-20-9)17-6-7-18-14(22)19-10-3-4-12(16)11(15)8-10/h2-5,8H,6-7H2,1H3,(H,17,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOUAZXCNACJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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